molecular formula C19H21NO3S B14195998 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one CAS No. 922504-28-7

1-(Methanesulfonyl)-5,5-diphenylazepan-4-one

Cat. No.: B14195998
CAS No.: 922504-28-7
M. Wt: 343.4 g/mol
InChI Key: JPGCADKOBGCDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonyl)-5,5-diphenylazepan-4-one is a chemical compound characterized by its unique structure, which includes a methanesulfonyl group attached to a diphenylazepanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one typically involves the reaction of methanesulfonyl chloride with 5,5-diphenylazepan-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azepanone ring.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methanesulfonyl)-5,5-diphenylazepan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler compound with similar functional groups, used in various industrial applications.

    Methanesulfonyl chloride: A reactive intermediate used in the synthesis of methanesulfonyl derivatives.

    Tosylates: Compounds with similar sulfonyl groups, used as protecting groups in organic synthesis.

Uniqueness: 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one is unique due to its specific structure, which combines the properties of the methanesulfonyl group with the azepanone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

922504-28-7

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

1-methylsulfonyl-5,5-diphenylazepan-4-one

InChI

InChI=1S/C19H21NO3S/c1-24(22,23)20-14-12-18(21)19(13-15-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

JPGCADKOBGCDLF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=O)C(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.